molecular formula C11H12ClNO B12908651 Trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole

Trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole

Cat. No.: B12908651
M. Wt: 209.67 g/mol
InChI Key: XMSFCEWGLGSZMH-PSASIEDQSA-N
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Description

Trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a chloromethyl group, a methyl group, and a phenyl group attached to the isoxazole ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-phenyl-2-propen-1-ol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazoles.

Scientific Research Applications

Trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The phenyl group may contribute to the compound’s binding affinity and specificity for certain targets. The overall effect depends on the specific biological context and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Trans-5-(bromomethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole
  • Trans-5-(iodomethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole
  • Trans-5-(hydroxymethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole

Uniqueness

Trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for unique reactivity and potential for covalent modification of biological targets, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

(4S,5S)-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C11H12ClNO/c1-8-10(7-12)14-13-11(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1

InChI Key

XMSFCEWGLGSZMH-PSASIEDQSA-N

Isomeric SMILES

C[C@@H]1[C@H](ON=C1C2=CC=CC=C2)CCl

Canonical SMILES

CC1C(ON=C1C2=CC=CC=C2)CCl

Origin of Product

United States

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